molecular formula C20H20ClN3O3 B2609374 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034604-96-9

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2609374
CAS RN: 2034604-96-9
M. Wt: 385.85
InChI Key: UXDADUDFQHBPGB-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as RO5126766, is a small molecule inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer.

Scientific Research Applications

Interaction with 5-HT Receptors

Research on compounds with similar structural features, such as phenylpiperazine derivatives, highlights their potential interaction with serotonin (5-HT) receptors, particularly the 5-HT1A receptor. For instance, WAY-100635 is a potent and selective 5-HT1A receptor antagonist that has been studied for its effects on serotonin-containing neurons and its potential use in imaging studies to investigate 5-HT1A receptor distribution in the brain (Forster et al., 1995). This suggests that compounds like "N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide" might also interact with 5-HT receptors, offering potential applications in neurological research and therapy.

Potential for Environmental Applications

The study of metolachlor and its oxidative degradation in water through photoassisted Fenton reactions points to the environmental relevance of researching chemical breakdown processes (Pignatello & Sun, 1995). Compounds like "N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide" could similarly be studied for their environmental stability and degradation pathways, contributing to our understanding of chemical persistence and the potential for environmental remediation.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-24-10-8-14-11-13(3-5-17(14)24)7-9-22-19(25)20(26)23-16-12-15(21)4-6-18(16)27-2/h3-6,8,10-12H,7,9H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDADUDFQHBPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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